molecular formula C24H28ClN3O2 B2638961 3-Benzoyl-6-ethoxy-4-(4-ethylpiperazin-1-yl)quinoline hydrochloride CAS No. 2097915-83-6

3-Benzoyl-6-ethoxy-4-(4-ethylpiperazin-1-yl)quinoline hydrochloride

Cat. No.: B2638961
CAS No.: 2097915-83-6
M. Wt: 425.96
InChI Key: LYSBIMFTZGTESF-UHFFFAOYSA-N
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Description

3-Benzoyl-6-ethoxy-4-(4-ethylpiperazin-1-yl)quinoline hydrochloride is a versatile chemical compound with a unique structure that allows for diverse applications in scientific research. This compound is used in various fields such as drug synthesis, fluorescence labeling, and studying protein-protein interactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure consistent quality and scalability, making the compound readily available for research and commercial applications.

Chemical Reactions Analysis

Types of Reactions

3-Benzoyl-6-ethoxy-4-(4-ethylpiperazin-1-yl)quinoline hydrochloride undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles. Reaction conditions such as temperature, pressure, and solvent choice are crucial for optimizing the reaction outcomes .

Major Products Formed

The major products formed from these reactions depend on the specific reaction type and conditions. For example, oxidation may yield quinoline derivatives with additional oxygen-containing functional groups, while reduction may produce more saturated compounds .

Scientific Research Applications

3-Benzoyl-6-ethoxy-4-(4-ethylpiperazin-1-yl)quinoline hydrochloride has a wide range of scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Employed in fluorescence labeling to study protein-protein interactions and cellular processes.

    Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-Benzoyl-6-ethoxy-4-(4-ethylpiperazin-1-yl)quinoline hydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to proteins or enzymes, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-Ethylpiperazin-1-yl)-4-(4-fluorophenyl)-5,6,7,8,9,10-hexahydrocycloocta[b]pyridine
  • N-(5-((4-Ethylpiperazin-1-yl)methyl)pyridin-2-yl)-5-fluoro-4-(4-fluoro-1-isopropyl-2-methyl-1H-benzo[d]imidazol-6-yl)pyrimidin-2-amine .

Uniqueness

3-Benzoyl-6-ethoxy-4-(4-ethylpiperazin-1-yl)quinoline hydrochloride stands out due to its unique combination of functional groups, which confer specific chemical and biological properties. This uniqueness makes it particularly valuable for applications requiring precise molecular interactions and reactivity.

Properties

IUPAC Name

[6-ethoxy-4-(4-ethylpiperazin-1-yl)quinolin-3-yl]-phenylmethanone;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H27N3O2.ClH/c1-3-26-12-14-27(15-13-26)23-20-16-19(29-4-2)10-11-22(20)25-17-21(23)24(28)18-8-6-5-7-9-18;/h5-11,16-17H,3-4,12-15H2,1-2H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LYSBIMFTZGTESF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCN(CC1)C2=C3C=C(C=CC3=NC=C2C(=O)C4=CC=CC=C4)OCC.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H28ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

425.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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